(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591731
InChI: InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1
SMILES: CC(C)(C)S(=O)NC1=CC(=CC=C1)OC
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide

CAS No.:

Cat. No.: VC13591731

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide -

Specification

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name (R)-N-(3-methoxyphenyl)-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1
Standard InChI Key FLKLYWNTOLRJAF-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)OC
SMILES CC(C)(C)S(=O)NC1=CC(=CC=C1)OC
Canonical SMILES CC(C)(C)S(=O)NC1=CC(=CC=C1)OC

Introduction

Synthesis and Preparation

Palladium-Catalyzed Coupling

The primary synthesis route involves a palladium-catalyzed coupling reaction between (R)-tert-butanesulfinamide and 3-methoxyphenyl bromide. Conducted in toluene with sodium hydroxide as a base, this method employs Pd₂(dba)₃ (dba = dibenzylideneacetone) and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl as a ligand . The reaction proceeds at 90°C for 20 hours, achieving an 82% yield after silica gel chromatography purification. Key parameters are summarized in Table 1.

Table 1: Synthesis Conditions for (R)-N-(3-Methoxyphenyl) tert-Butanesulfinamide

ParameterValueSource
CatalystPd₂(dba)₃
Ligand2-di-t-BuPhos
SolventToluene/water (10:0.3 v/v)
Temperature90°C
Reaction Time20 hours
Yield82%

Alternative Methods

Structural and Crystallographic Analysis

Molecular Geometry

X-ray crystallography reveals a planar sulfinamide group (S=O bond length: 1.492 Å) with a dihedral angle of 85.2° between the tert-butyl and 3-methoxyphenyl planes . The N–C(aryl) bond measures 1.416 Å, consistent with related N-aryl sulfinamides, and facilitates hydrogen bonding networks critical for crystal packing .

Hydrogen Bonding and Crystal Packing

In the solid state, molecules form one-dimensional chains via N–H⋯O (2.13 Å) and C–H⋯O (2.42 Å) interactions along the a-axis . This head-to-tail arrangement stabilizes the crystal lattice and mirrors patterns observed in racemic analogs .

Spectroscopic and Optical Properties

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for the title compound is scarce, related sulfinamides exhibit characteristic shifts:

  • ¹H NMR: tert-butyl protons resonate at δ 1.2–1.4 ppm; aryl protons appear as multiplet signals between δ 6.5–7.5 ppm .

  • ¹³C NMR: The sulfinyl sulfur deshields adjacent carbons, with tert-butyl carbons near δ 22–25 ppm and the sulfinamide carbon at δ 55–60 ppm .

Optical Activity

The compound displays a specific rotation of [α]D = -2.6 (c 0.05, ethyl acetate), confirming its chiral nature. This optical purity is pivotal for its role in asymmetric synthesis .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Amine Synthesis

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide enables diastereoselective additions to imines. For example, Grignard reagents add to its sulfinimine derivatives with >90% diastereomeric excess, yielding enantiomerically enriched amines after acidic deprotection .

Heterocycle Construction

The sulfinamide participates in cyclization reactions to form nitrogen heterocycles. Tsunoda’s reagent (cyanomethylenetributylphosphorane) facilitates 5-exo-dig cyclizations, producing pyrrolidines and piperidines with quaternary stereocenters . A notable application is the synthesis of (-)-crispine A, a tetrahydroisoquinoline alkaloid .

Table 2: Key Applications in Natural Product Synthesis

Target CompoundSynthetic RoleReference
(-)-Crispine AChiral auxiliary in cyclization
(+)-α-ConhydrineStereocontrol in Grignard addition
LentiginosineIntermediate for glycosidase inhibitors

Comparative Analysis with Related Sulfinamides

(S)-Enantiomer and Racemic Forms

The (S)-enantiomer, though less studied, shows mirrored optical activity ([α]D = +2.6 under identical conditions) . Racemic mixtures crystallize in centrosymmetric space groups, lacking the helical chains seen in enantiopure forms .

Substituent Effects

Replacing the 3-methoxy group with electron-withdrawing groups (e.g., nitro) reduces nucleophilic addition rates but enhances imine stability, broadening substrate scope in hindered environments .

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